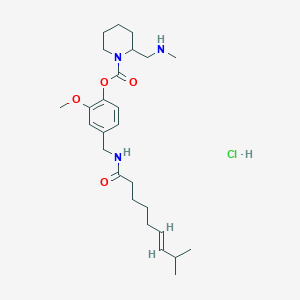

Rovafovir etalafenamide citrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

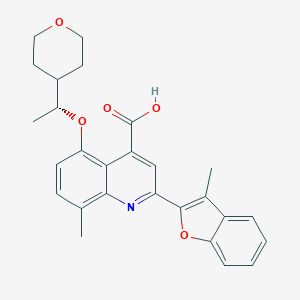

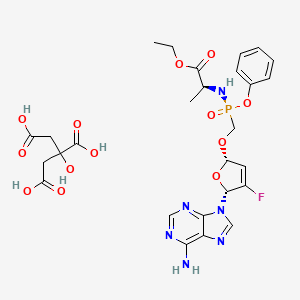

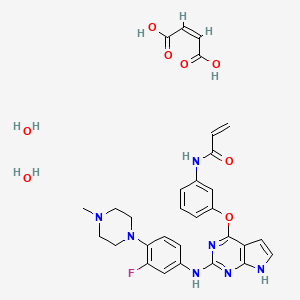

Rovafovir etalafenamide citrate is an investigational drug primarily developed for the treatment of HIV-1 infection. It is a nucleotide reverse transcriptase inhibitor and a prodrug of GS-9148. While this compound itself does not exhibit antiviral activity, it is metabolized in the body to produce the active antiviral compound GS-9148 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rovafovir etalafenamide citrate involves multiple steps, including the preparation of the phosphonamidate fragment and the coupling of this fragment with a nucleoside. The key steps include:

Preparation of the Phosphonamidate Fragment: This involves the reaction of a nucleoside with a phosphonamidate reagent under controlled conditions to form the desired fragment.

Coupling Reaction: The phosphonamidate fragment is then coupled with the nucleoside under specific conditions to form this compound.

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic process to produce the compound in multi-kilogram quantities. This requires optimization of reaction conditions, purification steps, and impurity control strategies to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Rovafovir etalafenamide citrate undergoes several types of chemical reactions, including:

Hydrolysis: The phosphonoamidate group is hydrolyzed to generate the active antiviral compound GS-9148.

Oxidation: The compound can undergo oxidative reactions under specific conditions.

Substitution: Various substitution reactions can be performed on the nucleoside moiety to modify its chemical structure.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under mild conditions.

Oxidation: Oxidizing agents such as oxone under controlled conditions.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major product formed from the hydrolysis of this compound is GS-9148, which exhibits antiviral activity against HIV-1 .

Scientific Research Applications

Rovafovir etalafenamide citrate has several scientific research applications, including:

Chemistry: Used as a model compound to study nucleotide reverse transcriptase inhibitors and their synthesis.

Biology: Investigated for its antiviral properties and mechanisms of action against HIV-1.

Industry: Used in the development of new antiviral drugs and therapeutic strategies.

Mechanism of Action

Rovafovir etalafenamide citrate exerts its effects through the following mechanism:

Prodrug Activation: Once consumed, the compound is metabolized through the hydrolysis of the phosphonoamidate group to generate GS-9148.

Inhibition of Reverse Transcriptase: GS-9148 inhibits the reverse transcriptase enzyme, which is essential for the replication of HIV-1.

Comparison with Similar Compounds

Similar Compounds

Tenofovir alafenamide: Another nucleotide reverse transcriptase inhibitor used in the treatment of HIV-1.

Tenofovir disoproxil fumarate: A prodrug of tenofovir, used for the same purpose.

Uniqueness

Rovafovir etalafenamide citrate is unique due to its ability to inhibit reverse transcriptase in viruses containing major mutations associated with resistance to other nucleoside analog reverse-transcriptase inhibitors . This makes it a valuable option for treating HIV-1 infections that are resistant to other treatments.

Properties

CAS No. |

1034559-30-2 |

|---|---|

Molecular Formula |

C27H32FN6O13P |

Molecular Weight |

698.5 g/mol |

IUPAC Name |

ethyl (2S)-2-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C21H24FN6O6P.C6H8O7/c1-3-31-21(29)13(2)27-35(30,34-14-7-5-4-6-8-14)12-32-16-9-15(22)20(33-16)28-11-26-17-18(23)24-10-25-19(17)28;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11,13,16,20H,3,12H2,1-2H3,(H,27,30)(H2,23,24,25);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,16-,20+,35-;/m0./s1 |

InChI Key |

UQNIBOGIUNYYCZ-PDIMESFMSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C)N[P@](=O)(CO[C@@H]1C=C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CCOC(=O)C(C)NP(=O)(COC1C=C(C(O1)N2C=NC3=C(N=CN=C32)N)F)OC4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

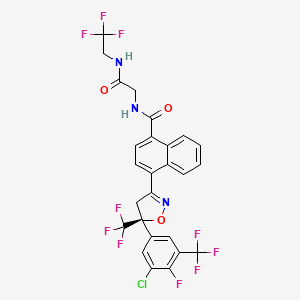

![Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid](/img/structure/B10860115.png)

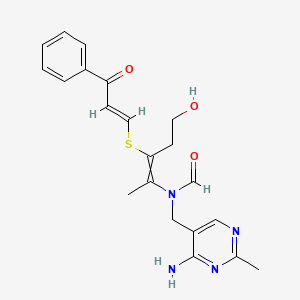

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide](/img/structure/B10860138.png)